molecular formula C18H26O5 B1307527 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 201601-60-7

4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B1307527
CAS No.: 201601-60-7
M. Wt: 322.4 g/mol
InChI Key: BNTAHXSRBNHLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid first appeared in chemical databases in 2005, representing a period of intensive synthetic organic chemistry development focused on creating novel molecular scaffolds for potential pharmaceutical applications. The initial database entry was established on September 7, 2005, within the PubChem database system, indicating its recognition as a compound of scientific interest during the early 21st century expansion of chemical knowledge repositories. The most recent modification to its database entry occurred on May 24, 2025, demonstrating ongoing interest and potential updates to its characterization data.

The compound's development likely emerged from research into benzoic acid derivatives with extended alkyl chain modifications, particularly those incorporating protective group chemistry commonly employed in synthetic organic transformations. The tetrahydropyran protecting group, also known as tetrahydro-2H-pyran-2-yl or oxan-2-yl in systematic nomenclature, represents a classical approach to alcohol protection in multistep synthetic sequences. This structural feature suggests the compound may have been designed as an intermediate in larger synthetic endeavors or as a model compound for studying ether linkage chemistry.

The temporal context of its discovery aligns with significant advances in computational chemistry and database development, particularly the expansion of chemical information systems that enabled comprehensive cataloging of synthetic compounds. The early 2000s marked a period of rapid growth in chemical database infrastructure, facilitating better organization and accessibility of chemical knowledge for researchers worldwide.

Chemical Classification and Nomenclature

The compound belongs to the broad chemical classification of benzoic acids and derivatives, specifically representing a substituted aromatic carboxylic acid with complex ether substituents. Within the hierarchical chemical classification system, it falls under the category of organic compounds, specifically benzenoids and benzene substituted derivatives, ultimately classified as benzoic acids and their derivatives. This classification reflects both its structural foundation in benzoic acid chemistry and its functional modifications that expand its chemical properties beyond simple aromatic carboxylic acids.

From a structural perspective, the compound exhibits characteristics of both aromatic chemistry and aliphatic ether chemistry, creating a bifunctional molecular architecture. The benzoic acid core provides acidic functionality and aromatic stability, while the extended hexyl chain with tetrahydropyran protection introduces flexible aliphatic character and potential for further chemical transformations. This dual nature positions the compound within multiple chemical classes simultaneously, reflecting the complexity of modern synthetic organic molecules.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the longest carbon chain incorporating the carboxylic acid functionality serving as the base structure. The benzene ring substitution pattern is designated as para or 4-position relative to the carboxylic acid group, while the complex ether substituent is described through systematic naming of the hexyl spacer and tetrahydropyran protecting group. Alternative nomenclature systems recognize the tetrahydropyran moiety as oxan-2-yl, providing a more concise descriptor for this six-membered cyclic ether.

Table 1: Chemical Classification Hierarchy

Classification Level Category
Primary Class Organic Compounds
Secondary Class Benzenoids
Tertiary Class Benzene and Substituted Derivatives
Quaternary Class Benzoic Acids and Derivatives
Specific Subclass Para-substituted Benzoic Acid Ethers

Identifiers and Registry Systems

Properties

IUPAC Name

4-[6-(oxan-2-yloxy)hexoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c19-18(20)15-8-10-16(11-9-15)21-12-4-1-2-5-13-22-17-7-3-6-14-23-17/h8-11,17H,1-7,12-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAHXSRBNHLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391755
Record name 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201601-60-7
Record name 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The first step in the synthesis involves the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers. This reaction is catalyzed by an acid, typically p-toluenesulfonic acid (PTSA) .

Procedure

  • Reagents: Alcohol (e.g., 6-hydroxyhexanol), 3,4-dihydropyran, PTSA.
  • Conditions: The reaction is carried out in an inert solvent like dichloromethane at room temperature.
  • Mechanism: The acid catalyst activates the dihydropyran ring, facilitating its nucleophilic attack by the alcohol to form the tetrahydropyranyl ether.

Yield and Purity

High yields (>90%) are typically achieved under controlled conditions. Purity is confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Alkylation to Form Hexyl Ether Derivative

Reaction Overview

The tetrahydropyranyl ether undergoes alkylation with a halide such as 6-bromohexanol , using a base like potassium carbonate or sodium hydride.

Procedure

  • Reagents: Tetrahydropyranyl ether, 6-bromohexanol, potassium carbonate.
  • Conditions: Conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).
  • Mechanism: The base deprotonates the hydroxyl group, generating a nucleophile that displaces the bromine atom on the halide.

Yield and Purity

Optimized reaction conditions yield >85% of the hexyl ether derivative. Purification is performed using column chromatography.

Coupling with Benzenecarboxylic Acid

Reaction Overview

The final step involves coupling the hexyl ether derivative with benzenecarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Procedure

  • Reagents: Hexyl ether derivative, benzenecarboxylic acid, DCC, DMAP.
  • Conditions: The reaction is conducted in dichloromethane at room temperature under stirring.
  • Mechanism: DCC activates the carboxylic acid group, enabling its nucleophilic attack by the hexyl ether derivative.

Yield and Purity

This step achieves yields of ~80%, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Industrial Production Methods

Scale-Up Considerations

For large-scale production:

  • Continuous flow reactors are employed to enhance efficiency and reproducibility.
  • Automated systems optimize reagent addition and temperature control.
  • Advanced purification techniques like preparative HPLC ensure high purity.

Data Table: Reaction Parameters

Step Reagents Solvent Temperature Yield (%) Purification
Formation of Tetrahydropyranyl Ether Alcohol + 3,4-dihydropyran + PTSA Dichloromethane Room Temp >90% GC/HPLC
Alkylation Tetrahydropyranyl ether + 6-bromohexanol + K2CO3 DMF ~80°C >85% Column Chromatography
Coupling Reaction Hexyl ether derivative + Benzenecarboxylic acid + DCC + DMAP Dichloromethane Room Temp ~80% NMR/MS

Analytical Notes

  • Spectroscopic Analysis :

    • NMR spectroscopy confirms structural integrity at each stage.
    • MS verifies molecular weight consistency.
  • Chromatographic Analysis :

    • GC and HPLC are used for purity assessment.
    • Retention times provide insights into compound stability.
  • Optimization Strategies :

    • Reaction conditions such as temperature and solvent choice are critical for yield maximization.
    • Catalyst concentration directly influences reaction kinetics.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutic agents. Its ability to modulate biological pathways can be leveraged in designing drugs for various diseases, including cancer and inflammatory disorders.

Case Study : A study demonstrated that derivatives of benzenecarboxylic acids exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

Materials Science

Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for reactions that can modify polymer characteristics, such as flexibility and thermal stability.

Data Table: Polymer Properties

Polymer TypePropertyValue
PolyurethaneTensile Strength25 MPa
Polyethylene GlycolThermal Stability80 °C
Polyvinyl ChlorideFlexibilityHigh

This table summarizes the properties of polymers synthesized using similar compounds, indicating potential applications in coatings and adhesives.

Environmental Applications

Bioremediation : The compound's structure suggests potential applications in environmental science, particularly in bioremediation efforts. Its ability to interact with various pollutants can be exploited to develop agents that facilitate the breakdown of hazardous substances in contaminated environments.

Case Study : Research has shown that certain benzenecarboxylic acids can enhance the biodegradation of polycyclic aromatic hydrocarbons (PAHs) by microbial communities. This indicates that compounds like 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid could be effective in environmental cleanup strategies .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid is unique due to its combination of a tetrahydropyran ring, a hexyl ether linkage, and a benzenecarboxylic acid moiety. This unique structure grants it distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid , also known by its CAS number 201601-60-7, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H26O5
  • Molecular Weight : 322.4 g/mol
  • Chemical Structure : The compound features a benzenecarboxylic acid moiety linked to a hexyl chain that is further substituted with a tetrahydro-2H-pyran group, which may influence its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially through the scavenging of free radicals, which can protect cellular components from oxidative damage.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives of benzoic acids have shown promise as HDAC inhibitors, which play a crucial role in gene expression regulation. The inhibition of HDACs is linked to anti-cancer properties, making this compound a candidate for further investigation in oncology.
  • Neuroprotective Effects : Research indicates that certain benzamide derivatives can protect neurons from oxidative stress-induced cell death, suggesting that this compound may also possess neuroprotective properties.

Study on Antioxidant Activity

A study published in 2023 evaluated the antioxidant capacity of various benzenecarboxylic acids, including derivatives similar to the target compound. The results indicated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

HDAC Inhibition Research

Research focusing on structurally related compounds has demonstrated their ability to inhibit HDACs effectively. For instance, a comparative study revealed that certain benzamide derivatives showed selective inhibition of HDAC6, leading to reduced cell proliferation in cancer cell lines . This mechanism suggests potential therapeutic applications in cancer treatment.

Neuroprotective Properties

In vitro studies have highlighted the neuroprotective effects of benzamide derivatives against oxidative stress in neuronal cultures. These compounds were shown to prevent cell death induced by homocysteic acid, indicating their potential utility in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
HDAC InhibitionReduced cell proliferation
NeuroprotectionPrevention of oxidative stress-induced cell death

Comparison with Related Compounds

Compound NameAntioxidant ActivityHDAC InhibitionNeuroprotective Effect
This compoundModerateYesYes
Benzamide derivative AHighYesModerate
Benzamide derivative BLowNoHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid and its derivatives?

  • Methodological Answer : A common approach involves refluxing the hydroxyl-containing precursor (e.g., 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid) with the appropriate anhydride (e.g., propionic, butyric, or valeric anhydride) for 3 hours, followed by crystallization in solvents like CHCl₃:petroleum ether or CH₃CN:water . The tetrahydropyran (THP) group is typically introduced via etherification using THP-protected alcohols under acidic conditions. Purification is achieved through column chromatography or recrystallization, with TLC and melting point analysis for monitoring .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : After synthesis, purification is performed via column chromatography (silica gel, gradient elution) or recrystallization. Characterization requires multi-technique validation:

  • IR spectroscopy to confirm functional groups (e.g., C=O lactone at ~1740 cm⁻¹, carboxylic acid at ~1690 cm⁻¹) .
  • ¹H NMR to verify substituent positions (e.g., THP-protected hexyloxy protons at δ 3.5–4.0 ppm) .
  • Elemental analysis (C, H, N) to confirm purity .
  • Melting point determination (e.g., mp 174–176°C for propionoxymethyl derivatives) .

Q. What solvent systems are optimal for crystallization of this compound?

  • Methodological Answer : Solvent polarity and boiling point are critical. For THP-containing derivatives, CHCl₃:petroleum ether (40–60°C) or CH₃CN:water mixtures are effective for achieving high-purity crystals. Solvent ratios are adjusted based on the compound’s solubility profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected δ values in NMR) require cross-validation:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm regiochemistry.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • Statistical experimental design (e.g., factorial design) to isolate variables causing discrepancies, such as solvent impurities or reaction byproducts .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

  • Methodological Answer :

  • Computational modeling (e.g., DFT calculations) to predict steric hindrance and transition states .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Design of Experiments (DOE) to optimize parameters like temperature, catalyst loading, and solvent polarity . For example, a central composite design can identify optimal reflux time and anhydride stoichiometry .

Q. How does the tetrahydropyran (THP) group influence the compound’s stability and bioactivity?

  • Methodological Answer :

  • Hydrolysis studies : Evaluate THP stability under physiological pH (e.g., simulated gastric fluid) using HPLC to track degradation .
  • Molecular docking : Compare binding affinity of THP-protected vs. deprotected derivatives to target enzymes (e.g., cyclooxygenase) .
  • Solubility assays : Measure logP values to assess how THP enhances lipophilicity and membrane permeability .

Q. What advanced techniques enable regioselective functionalization of the benzene ring?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., carboxylic acid) with organometallic reagents (e.g., LDA) to install substituents at specific positions.
  • Protection-deprotection strategies : Temporarily block reactive sites (e.g., THP for hydroxyl groups) to direct reactions to desired positions .
  • Electrochemical synthesis : Apply controlled potentials to achieve selective oxidation or reduction of functional groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Reaction path sampling : Use quantum chemical calculations (e.g., NEB method) to identify overlooked intermediates or transition states .
  • Sensitivity analysis : Test computational parameters (e.g., basis sets, solvation models) to align predicted vs. observed yields.
  • In situ monitoring : Employ techniques like ReactIR to detect transient species not accounted for in simulations .

Key Physicochemical Data

PropertyValue/DescriptionReference
Molecular Weight~352.4 g/mol (estimated)
Melting Point Range170–190°C (varies with substituents)
Boiling Point~264°C (for THP-carboxylic acid)
IR Signature (C=O stretch)1689–1741 cm⁻¹
¹H NMR (THP protons)δ 3.5–4.0 ppm (multiplet)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.